Cas no 2377608-68-7 (2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester derivative featuring both an aniline and a dioxaborolane functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate moiety. The presence of dichloro substituents enhances its utility in selective functionalization reactions, while the tetramethyl-1,3,2-dioxaborolane group improves solubility and handling. Its well-defined structure makes it suitable for applications in pharmaceutical and agrochemical research, where precise boronic acid incorporation is required. The compound is typically handled under inert conditions to preserve its reactivity.
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
2377608-68-7 structure
Product Name:2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:2377608-68-7
MF:C12H16BCl2NO2
MW:287.977941513062
CID:5524892
Update Time:2025-10-12

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • Benzenamine, 2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Inchi: 1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3
    • InChI Key: UBYOIGMLUOXOTL-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(B2OC(C)(C)C(C)(C)O2)C(Cl)=C1Cl

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 394.7±42.0 °C(Predicted)
  • pka: 1.23±0.10(Predicted)

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ91028-250mg
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2377608-68-7 98%
250mg
$209.00 2024-04-20
A2B Chem LLC
AZ91028-1g
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2377608-68-7 98%
1g
$499.00 2024-04-20

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature

Additional information on 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comprehensive Overview of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2377608-68-7)

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2377608-68-7) is a highly specialized boron-containing aniline derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its unique tetramethyl-1,3,2-dioxaborolane moiety, has garnered attention for its role as a versatile intermediate in cross-coupling reactions, particularly in the synthesis of complex heterocyclic compounds and biologically active molecules. Its molecular structure combines a dichloro-substituted aniline core with a boronate ester group, making it a valuable building block for Suzuki-Miyaura coupling and other palladium-catalyzed reactions.

In recent years, the demand for boron-based reagents like 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has surged due to their pivotal role in drug discovery and material science. Researchers frequently search for "boronate ester applications" or "aniline derivatives in medicinal chemistry," reflecting the compound's relevance in cutting-edge fields. Its stability under ambient conditions and compatibility with diverse reaction conditions further enhance its utility in high-throughput synthesis and library development for lead optimization.

The synthesis of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of a pre-functionalized aniline precursor, a process optimized for minimal byproduct formation. Analytical techniques such as NMR spectroscopy and HPLC-MS are employed to confirm its purity, which is critical for applications in preclinical studies. Users often inquire about "CAS 2377608-68-7 solubility" or "storage conditions for boronates," underscoring the need for precise handling protocols to maintain its reactivity.

From an industrial perspective, this compound aligns with the growing trend toward sustainable chemistry. Its use in catalytic cycles reduces waste generation compared to traditional methods, addressing queries like "green synthesis of arylboronates." Additionally, its compatibility with flow chemistry setups makes it attractive for continuous manufacturing, a hot topic in process optimization discussions.

Future research directions for 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may explore its potential in photoredox catalysis or as a ligand for transition-metal complexes. As the scientific community prioritizes "novel boron reagents" and "aniline-based scaffolds," this compound is poised to remain a cornerstone in advanced synthetic methodologies.

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